2,4-Dibromo-2,4-dimethylpentan-3-one

Descripción

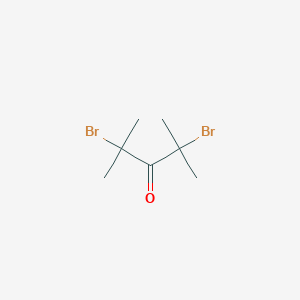

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dibromo-2,4-dimethylpentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12Br2O/c1-6(2,8)5(10)7(3,4)9/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSOAIMZWLDPST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)C(C)(C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80298064 | |

| Record name | 2,4-Dibromo-2,4-dimethylpentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80298064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17346-16-6 | |

| Record name | 2,4-Dibromo-2,4-dimethyl-3-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17346-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 120442 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017346166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17346-16-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dibromo-2,4-dimethylpentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80298064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,4-Dibromo-2,4-dimethylpentan-3-one molecular structure and formula

An In-depth Technical Guide to 2,4-Dibromo-2,4-dimethylpentan-3-one

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, a key intermediate in organic synthesis.

Core Compound Identification

This compound is a halogenated ketone, specifically an α,α′-dibromoketone.[1] Its structure is characterized by a five-carbon pentanone backbone with bromine atoms and methyl groups substituted at the alpha positions (carbons 2 and 4). The presence of bulky methyl groups introduces significant steric hindrance, making it an exemplary model for studying the reactivity and synthetic potential of sterically hindered α,α'-dibromoketones.[2] Its symmetrical structure and the lack of α-hydrogens provide a unique platform for investigating reaction mechanisms that might be more complex in other dibromoketones.[2] This compound is a valuable precursor for creating more complex molecules, including various ketone derivatives and heterocyclic structures.[2]

Molecular Formula: C₇H₁₂Br₂O[2][3][4]

SMILES String: CC(C)(Br)C(=O)C(C)(C)Br[1][5]

InChI Key: SWSOAIMZWLDPST-UHFFFAOYSA-N[1][2][5]

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value |

| CAS Number | 17346-16-6 |

| Molecular Weight | 271.98 g/mol |

| Appearance | Clear colorless to amber liquid |

| Boiling Point | 89-91 °C at 13 mmHg |

| Density | 1.61 g/mL at 25 °C |

| Refractive Index | n20/D 1.506 |

| Flash Point | 73 °C (163.4 °F) - closed cup |

| Topological Polar Surface Area | 17.1 Ų |

| Rotatable Bond Count | 2 |

[Sources: 1, 2, 3, 4, 5]

Experimental Protocols: Synthesis

The primary method for synthesizing this compound is through the acid-catalyzed bromination of its precursor, 2,4-dimethylpentan-3-one.[2]

Acid-Catalyzed Bromination of 2,4-Dimethylpentan-3-one

Objective: To introduce two bromine atoms at the α-positions of the ketone.

Mechanism: The reaction does not involve a direct attack on the ketone. Instead, it proceeds through a more reactive enol intermediate, which is formed under acidic conditions. The electron-rich double bond of the enol then attacks the bromine. A second enolization and subsequent attack by another bromine equivalent yields the final dibrominated product.[2]

Materials:

-

2,4-Dimethylpentan-3-one (precursor)[2]

-

N-Bromosuccinimide (NBS) (at least two equivalents) or molecular bromine[2]

-

Acid catalyst (e.g., p-toluenesulfonic acid)[2]

-

Appropriate solvent (e.g., carbon tetrachloride or another inert solvent)

Procedure:

-

Dissolve 2,4-dimethylpentan-3-one in an appropriate inert solvent in a reaction flask.

-

Add a catalytic amount of an acid, such as p-toluenesulfonic acid, to the solution.[2]

-

Slowly add at least two molar equivalents of the brominating agent (e.g., N-Bromosuccinimide) to the mixture. The reaction should be monitored carefully, as the bromination can be exothermic.

-

Stir the reaction mixture at room temperature or with gentle heating, as necessary, to ensure the completion of the reaction. The progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is worked up. This typically involves washing with an aqueous solution of a reducing agent (like sodium thiosulfate) to remove any unreacted bromine, followed by washing with a saturated sodium bicarbonate solution and then brine.

-

The organic layer is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.[2][5]

Note: Careful control of reaction conditions is crucial to achieve dibromination without promoting significant side reactions.[2]

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Acid-catalyzed synthesis of this compound.

References

Spectroscopic and Synthetic Profile of 2,4-Dibromo-2,4-dimethylpentan-3-one: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2,4-Dibromo-2,4-dimethylpentan-3-one, a halogenated ketone of significant interest in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a representative synthetic protocol.

Core Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data is a combination of predicted values and characteristic ranges derived from analogous structures. These tables provide a clear and structured summary of the expected spectroscopic signatures for this molecule.

¹H NMR (Proton NMR) Data (Predicted)

The ¹H NMR spectrum of this compound is expected to be simple due to the molecule's symmetry. The two pairs of gem-dimethyl groups are chemically equivalent.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 2.0 - 2.2 | Singlet | 12H | -C(Br)(CH₃)₂ |

¹³C NMR (Carbon NMR) Data (Predicted)

The ¹³C NMR spectrum will reflect the key functional groups within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~ 200 - 210 | Carbonyl Carbon (C=O) |

| ~ 60 - 70 | Brominated Quaternary Carbon (-C (Br)(CH₃)₂) |

| ~ 25 - 35 | Methyl Carbons (-C(Br)(C H₃)₂) |

IR (Infrared) Spectroscopy Data (Predicted)

The IR spectrum will prominently feature the carbonyl stretch, with other characteristic vibrations for alkyl and carbon-bromine bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1720 - 1740 | Strong | C=O (Ketone) Stretch |

| 2850 - 3000 | Medium-Strong | C-H (Alkyl) Stretch |

| ~ 1370 - 1390 | Medium | C-H (Methyl) Bend |

| ~ 550 - 650 | Medium-Strong | C-Br Stretch |

MS (Mass Spectrometry) Data (Predicted)

The mass spectrum is expected to show a characteristic isotopic pattern for a dibrominated compound.

| m/z Ratio | Relative Intensity | Assignment |

| 270, 272, 274 | Variable | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular Ion Cluster) |

| 191, 193 | High | [M - Br]⁺ |

| 112 | Medium | [M - 2Br]⁺ |

| 43 | High | [C(CH₃)₂]⁺ |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and spectroscopic characterization of this compound.

Synthesis: Acid-Catalyzed Bromination of 2,4-Dimethylpentan-3-one

The most direct route to this compound is the acid-catalyzed bromination of its precursor, 2,4-dimethylpentan-3-one.[1]

-

Reaction Setup: 2,4-Dimethylpentan-3-one is dissolved in a suitable solvent, such as glacial acetic acid or a chlorinated solvent. A catalytic amount of a strong acid, like HBr or p-toluenesulfonic acid, is added.

-

Bromination: Two equivalents of bromine (Br₂) are added dropwise to the stirred solution. The reaction is typically performed at or below room temperature to control the reaction rate and minimize side products. The reaction progress can be monitored by the disappearance of the bromine color.

-

Workup: Upon completion, the reaction mixture is poured into water to quench any remaining bromine. The organic layer is separated, washed with a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine, followed by washing with a saturated sodium bicarbonate solution and brine.

-

Purification: The crude product is dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The resulting oil is then purified by vacuum distillation to yield this compound as a clear to yellowish liquid.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz). The sample is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) for analysis.

-

Mass Spectrometry: Mass spectral data is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization (EI) is a common method for generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from the synthesized compound to the acquisition and interpretation of its spectroscopic data.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-Depth Technical Guide to the Synthesis of 2,4-Dibromo-2,4-dimethylpentan-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-dibromo-2,4-dimethylpentan-3-one from its precursor, 2,4-dimethylpentan-3-one. This sterically hindered α,α'-dibromoketone is a valuable building block in organic synthesis, serving as a precursor for a variety of complex molecules. This document details the primary synthetic methodologies, experimental protocols, and key quantitative data to support research and development in the chemical and pharmaceutical sciences.

Introduction

This compound is a halogenated ketone of significant interest in synthetic organic chemistry. Its structure, featuring two bromine atoms on sterically hindered tertiary carbon atoms flanking a carbonyl group, presents unique reactivity and synthetic potential. This compound serves as a model for studying the behavior of hindered α,α'-dibromoketones in various chemical transformations. The bulky gem-dimethyl groups at the α- and α'-positions influence the regioselectivity and stereoselectivity of its reactions, making it a valuable tool for synthetic chemists.

Synthetic Methodologies

The primary route for the synthesis of this compound involves the α,α'-dibromination of 2,4-dimethylpentan-3-one. Two principal methods are employed for this transformation: classical bromination using molecular bromine and a more contemporary approach utilizing N-bromosuccinimide (NBS) as the brominating agent.

Classical Bromination with Molecular Bromine

The traditional and widely used method for this synthesis is the direct bromination of the ketone precursor with molecular bromine (Br₂). This reaction is typically acid-catalyzed, proceeding through an enol intermediate. The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens and facilitating the formation of the enol. The electron-rich double bond of the enol then attacks a molecule of bromine, leading to the formation of the α-brominated ketone and hydrogen bromide. The process is then repeated at the other α-carbon to yield the desired dibrominated product.

Bromination with N-Bromosuccinimide (NBS)

A greener and often more selective alternative to using molecular bromine is the use of N-bromosuccinimide (NBS) as the brominating agent.[1] This method is also typically performed under acidic conditions, often with a catalyst such as p-toluenesulfonic acid, to promote enol formation.[1] NBS provides a slow and constant concentration of bromine in the reaction mixture, which can help to minimize side reactions and improve the overall yield and purity of the product. The synthesis requires at least two equivalents of NBS to achieve dibromination.[1]

Experimental Protocols

Adapted Protocol for the Synthesis of this compound

Caution: This reaction should be performed in a well-ventilated fume hood as it involves the use of bromine, which is corrosive and toxic, and generates hydrogen bromide gas. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Materials:

-

2,4-dimethylpentan-3-one

-

Bromine (Br₂)

-

Phosphorus tribromide (PBr₃) (optional, as a catalyst)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Acetone

-

Dry ice

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube, dissolve 2,4-dimethylpentan-3-one (1 equivalent) in a suitable solvent such as dichloromethane.

-

Cool the stirred solution to between -10°C and 0°C using an acetone-dry ice bath.

-

Slowly add a solution of bromine (2.2 equivalents) in dichloromethane from the dropping funnel to the cooled ketone solution. A small amount of phosphorus tribromide (catalytic) can be added to the ketone solution prior to the bromine addition to facilitate the reaction.[2]

-

Control the rate of addition to maintain the temperature of the reaction mixture and to manage the evolution of hydrogen bromide gas.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for an additional period, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid and bromine.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

Quantitative Data

The following table summarizes the key physical and chemical properties of the starting material and the final product. The yield for the synthesis of the analogous 2,4-dibromo-3-pentanone is provided as a reference.

| Property | 2,4-Dimethylpentan-3-one | This compound |

| CAS Number | 565-80-0 | 17346-16-6[1][3] |

| Molecular Formula | C₇H₁₄O | C₇H₁₂Br₂O[1][3] |

| Molecular Weight | 114.19 g/mol | 271.98 g/mol [1][3] |

| Appearance | Colorless liquid | Clear colorless to amber liquid[1][3] |

| Boiling Point | 124-125 °C | 89-91 °C at 13 mmHg[1] |

| Density | 0.815 g/mL at 25 °C | 1.61 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.404 | n20/D 1.506[1] |

| Purity | - | 99% (commercially available) |

| Reference Yield | - | 72% (for 2,4-dibromo-3-pentanone)[2] |

Signaling Pathways and Experimental Workflows

The synthesis of this compound follows a well-defined reaction pathway. The diagrams below illustrate the acid-catalyzed bromination mechanism and a generalized experimental workflow.

Caption: Acid-catalyzed bromination mechanism.

Caption: Generalized experimental workflow.

References

IUPAC name and synonyms for 2,4-Dibromo-2,4-dimethylpentan-3-one

An In-depth Technical Guide to 2,4-Dibromo-2,4-dimethylpentan-3-one

Chemical Identity and Synonyms

The compound with the systematic IUPAC name This compound is a halogenated ketone. It is also known by its synonym, 2,4-Dibromo-2,4-dimethyl-3-pentanone .[1] This molecule is a subject of interest in organic synthesis due to its utility as a model for studying the reactivity of sterically hindered α,α'-dibromoketones and as a precursor for more complex molecules.[2]

Physicochemical and Safety Data

The key physical, chemical, and safety properties of this compound are summarized in the tables below for easy reference by researchers and drug development professionals.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 17346-16-6[2] |

| Molecular Formula | C₇H₁₂Br₂O[1][2][3] |

| Molecular Weight | 271.98 g/mol [1][2][3] |

| Appearance | Clear colorless to amber liquid[1][2] |

| Boiling Point | 89-91 °C at 13 mmHg[2][3] |

| Density | 1.61 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.506[2] |

| Flash Point | 73 °C (163.4 °F) - closed cup[3] |

| InChI Key | SWSOAIMZWLDPST-UHFFFAOYSA-N[2] |

| SMILES | CC(C)(Br)C(=O)C(C)(C)Br |

Table 2: Safety and Hazard Information

| Category | Information |

| GHS Pictogram | Exclamation mark (GHS07) |

| Signal Word | Warning |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261, P264, P271, P280, P302 + P352, P305 + P351 + P338[1] |

| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 |

| Target Organs | Respiratory system |

| Storage Class Code | 10 - Combustible liquids |

Experimental Protocols

Synthesis of this compound

The most common method for synthesizing the title compound is through the acid-catalyzed bromination of its precursor, 2,4-dimethylpentan-3-one.[2] This reaction proceeds via an enol intermediate.

Materials:

-

2,4-dimethylpentan-3-one (diisopropyl ketone)

-

N-Bromosuccinimide (NBS) (at least 2 equivalents)

-

p-toluenesulfonic acid (catalytic amount)

-

An appropriate solvent (e.g., carbon tetrachloride)

Procedure:

-

Dissolve 2,4-dimethylpentan-3-one in the chosen solvent in a reaction flask.

-

Add a catalytic amount of p-toluenesulfonic acid to the solution to promote the formation of the enol intermediate.

-

Slowly add at least two equivalents of N-Bromosuccinimide (NBS) to the reaction mixture. The reaction is typically initiated by light or a radical initiator if using NBS.

-

The first bromination occurs at one of the α-carbons to yield 2-bromo-2,4-dimethylpentan-3-one.[2]

-

A second enolization followed by another bromination step results in the formation of this compound.[2]

-

The reaction progress should be monitored using techniques like TLC or GC.

-

Upon completion, the reaction mixture is worked up to remove the succinimide byproduct and any remaining reagents. This may involve filtration and washing with an aqueous solution.

-

The crude product is then purified, typically by distillation under reduced pressure, to yield the final clear liquid.[2]

Key Reactions of this compound

This dibromoketone is a versatile intermediate for various synthetic transformations.

a) Electrochemical Reduction to α-Acetoxy Ketones:

-

Protocol: The electrochemical reduction of this compound is carried out in a solution of acetic acid and sodium acetate. This process leads to the formation of highly branched α-acetoxy ketones.

b) Reaction with Organocopper Reagents for α-Alkylation:

-

Protocol: this compound is reacted with lithium dimethylcuprate(I) in diethyl ether at a low temperature (-78°C). This reaction results in the formation of 2,2,4-trimethyl-3-pentanone, demonstrating a method for α-methylation of ketones.

c) Debromination to form Dioxolanes:

-

Protocol: The compound undergoes debromination when treated with a zinc-copper couple in a solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA). This reaction is utilized in the synthesis of 2-dimethylamino-4-methylene-1,3-dioxolanes.

Visualizations

Synthesis Workflow

Caption: Synthesis of this compound.

Key Reactions Overview

Caption: Key synthetic applications of the title compound.

Role as a Synthetic Precursor

Caption: Role as a precursor in advanced organic synthesis.

References

The Intricate Reactivity of Sterically Hindered α,α'-Dibromoketones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sterically hindered α,α'-dibromoketones are a unique class of organic compounds whose reactivity is governed by a delicate interplay of electronic effects and steric hindrance. This technical guide provides an in-depth analysis of the primary reaction pathways these molecules undergo, including the Favorskii rearrangement, nucleophilic substitution, and cycloaddition reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a comprehensive resource for chemists engaged in synthetic and medicinal chemistry.

Introduction

α,α'-Dibromoketones are versatile synthetic intermediates, with the two bromine atoms providing multiple reaction sites. When the α and α' positions are substituted with bulky groups, the steric environment around the carbonyl group and the reaction centers dramatically influences the reaction pathways, often leading to products different from their less hindered counterparts. Understanding and predicting this reactivity is crucial for the strategic design of complex molecules in drug discovery and development. This guide will focus on prototypical sterically hindered α,α'-dibromoketones, such as 2,4-dibromo-2,4-dimethylpentan-3-one and 2,6-dibromo-3,3,5,5-tetramethylcyclohexan-1-one, to elucidate the governing principles of their chemical behavior.

Favorskii and Quasi-Favorskii Rearrangements

The Favorskii rearrangement is a hallmark reaction of α-haloketones in the presence of a base. In the case of α,α'-dibromoketones, this reaction can lead to the formation of α,β-unsaturated esters or carboxylic acids. The mechanism is believed to proceed through a cyclopropanone intermediate.

For sterically hindered α,α'-dibromoketones that lack enolizable α-hydrogens, a quasi-Favorskii rearrangement may occur. This pathway does not involve a cyclopropanone intermediate but is thought to proceed via a semibenzilic acid-type rearrangement.

A notable application of the Favorskii rearrangement on polybrominated ketones is the stereoselective synthesis of (Z)-α,β-unsaturated esters. For instance, the reaction of 1,3,4-tribromo-2-alkanones with sodium methoxide in methanol yields methyl (Z)-2,4-pentadienoates with high selectivity.[1]

Reaction Pathway: Favorskii Rearrangement of α,α'-Dibromoketones

Caption: Mechanism of the Favorskii rearrangement.

Experimental Protocol: General Procedure for Favorskii Rearrangement to an α,β-Unsaturated Ester

A solution of the α,α'-dibromoketone in an appropriate solvent (e.g., anhydrous diethyl ether) is added to a freshly prepared solution of sodium methoxide in anhydrous methanol at 0°C under an inert atmosphere (e.g., Argon). The resulting mixture is allowed to warm to room temperature and then heated to reflux for several hours. After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Nucleophilic Substitution Reactions

The presence of two bromine atoms at the α and α' positions makes these ketones susceptible to nucleophilic substitution. However, the steric bulk surrounding these positions can significantly hinder the approach of the nucleophile. Interestingly, for conformationally mobile systems, bimolecular substitution reactions of α-halo ketones have been found to be remarkably insensitive to steric hindrance.[2] This suggests that the electronic activation provided by the adjacent carbonyl group can overcome moderate steric hindrance.

A key example is the reaction of this compound with lithium dimethylcuprate, which proceeds via a nucleophilic substitution pathway to yield the α-methylated ketone, 2,2,4-trimethyl-3-pentanone.[3]

Experimental Workflow: Nucleophilic Substitution with Organocuprates

Caption: Nucleophilic substitution workflow.

Experimental Protocol: α-Methylation of this compound

To a solution of this compound in anhydrous diethyl ether at -78°C under an inert atmosphere is added a solution of lithium dimethylcuprate(I) in diethyl ether. The reaction mixture is stirred at this temperature for a specified period. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the product is extracted with diethyl ether. The combined organic layers are washed, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by an appropriate method, such as distillation or column chromatography.

Cycloaddition Reactions

α,α'-Dibromoketones can serve as precursors for [3+4] cycloaddition reactions to form seven-membered rings, a valuable transformation in the synthesis of complex cyclic systems. The reaction is typically mediated by a reducing agent, such as a zinc-copper couple or diiron nonacarbonyl, in the presence of a diene. The proposed mechanism involves the formation of an oxyallyl cation intermediate, which then undergoes a cycloaddition with the diene.

Logical Relationship: Factors Influencing Cycloaddition

Caption: Factors in [3+4] cycloaddition.

Experimental Protocol: [3+4] Cycloaddition of 2,4-Dibromo-3-pentanone with Furan

A mixture of zinc-copper couple and sodium iodide is placed in a flask under an inert atmosphere. A solution of 2,4-dibromo-3-pentanone and furan in a suitable solvent (e.g., glyme) is added dropwise to the stirred suspension at a controlled temperature. The reaction is monitored until the starting material is consumed. The reaction mixture is then filtered, and the filtrate is subjected to an aqueous workup. The organic layer is separated, dried, and concentrated. The crude product is purified by chromatography to yield the corresponding 8-oxabicyclo[3.2.1]oct-6-en-3-one derivative.

Quantitative Data Summary

The following table summarizes the available quantitative data for the reactions of sterically hindered α,α'-dibromoketones.

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| 2,4-Dibromo-3-pentanone | Furan, Zn-Cu, NaI, glyme | 2,4-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one | 60-65 | Organic Syntheses |

| 2,4-Dibromo-3-pentanone | Cyclopentadiene, Zn-Cu, NaI, glyme | 2,4-Dimethylbicyclo[3.2.1]oct-6-en-3-one | ~90 | Organic Syntheses |

| This compound | Lithium dimethylcuprate(I), diethyl ether, -78°C | 2,2,4-Trimethyl-3-pentanone | Not specified | BenchChem |

| 1,3,4-Tribromo-2-alkanones | Sodium methoxide, methanol | Methyl (Z)-2,4-pentadienoates | High (Z) selectivity | Tetrahedron Letters |

Conclusion

The reactivity of sterically hindered α,α'-dibromoketones is a rich and complex field. While steric hindrance can be a formidable challenge, it also offers opportunities for controlling reaction pathways and achieving unique molecular architectures. The choice of reagents and reaction conditions can selectively favor Favorskii rearrangements, nucleophilic substitutions, or cycloaddition reactions. The data and protocols presented in this guide serve as a valuable resource for chemists aiming to harness the synthetic potential of this important class of compounds in their research and development endeavors. Further exploration into the subtle electronic and steric effects will undoubtedly lead to the discovery of novel transformations and the efficient synthesis of complex target molecules.

References

The Role of 2,4-Dibromo-2,4-dimethylpentan-3-one: A Versatile Model Compound in Mechanistic and Synthetic Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dibromo-2,4-dimethylpentan-3-one, a sterically hindered α,α'-dibromoketone, serves as a valuable model compound for investigating a variety of chemical transformations and reaction mechanisms. Its unique structural features, including the absence of α-hydrogens and the presence of bulky gem-dimethyl groups, provide a unique platform for studying reactions that might otherwise be complicated by competing pathways. This technical guide provides a comprehensive overview of the synthesis, key reactions, and mechanistic significance of this compound, supported by detailed experimental considerations and quantitative data.

Introduction

Halogenated ketones are pivotal intermediates in organic synthesis, offering a versatile handle for the introduction of various functional groups and the construction of complex molecular architectures.[1] Among these, α,α'-dibromoketones are particularly reactive synthons. This compound stands out as an exemplary model for studying the reactivity of sterically hindered α,α'-dibromoketones.[1] Its symmetrical structure and the tertiary nature of the carbon atoms bearing the bromine atoms allow for the elucidation of reaction mechanisms without the interference of enolization at the α-position.[1] This guide will delve into the synthesis of this model compound and explore its utility in several key chemical transformations, providing insights for researchers in organic synthesis and drug development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its application in experimental research. The following table summarizes its key properties.

| Property | Value | Reference |

| CAS Number | 17346-16-6 | [1][2] |

| Molecular Formula | C₇H₁₂Br₂O | [1][2] |

| Molecular Weight | 271.98 g/mol | [1][2] |

| Appearance | Clear colorless to amber liquid | [1] |

| Boiling Point | 89-91 °C at 13 mmHg | [1] |

| Density | 1.61 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.506 | [1] |

| Flash Point | 73 °C (163.4 °F) - closed cup |

Synthesis of this compound

The most common method for the synthesis of this compound is the direct bromination of its precursor, 2,4-dimethylpentan-3-one.[1] This reaction typically proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by bromine.[1]

Experimental Protocol: Acid-Catalyzed Bromination

While a specific detailed protocol for this compound was not found in the literature search, a general procedure can be adapted from the synthesis of similar α,α'-dibromoketones. The following is a representative protocol.

Materials:

-

2,4-Dimethylpentan-3-one

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

p-Toluenesulfonic acid (catalyst)

-

Carbon tetrachloride (CCl₄) or another suitable solvent

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 2,4-dimethylpentan-3-one in a suitable solvent like carbon tetrachloride.

-

Add a catalytic amount of p-toluenesulfonic acid to the solution.

-

From the dropping funnel, add a solution of bromine (2 equivalents) in the same solvent dropwise to the stirred solution. The reaction is exothermic and may require cooling to maintain a controlled temperature. Alternatively, N-Bromosuccinimide (2 equivalents) can be used as a safer brominating agent.[1]

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature and wash it with a saturated sodium bicarbonate solution to neutralize the acid and remove unreacted bromine.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

Synthesis Workflow

Caption: Acid-catalyzed bromination of 2,4-dimethylpentan-3-one.

Key Reactions and Applications as a Model Compound

This compound is a versatile precursor for various synthetic transformations. Its reactions provide valuable insights into the behavior of sterically hindered ketones.

Electrochemical Reduction to α-Acetoxy Ketones

The electrochemical reduction of this compound in acetic acid in the presence of sodium acetate yields α-acetoxy ketones. This reaction demonstrates the ability to selectively reduce the carbon-bromine bonds while introducing an acetate group.

Experimental Protocol: A detailed experimental protocol for this specific reaction was not found. However, a general procedure for the electrochemical reduction of α,α'-dibromoketones would involve a constant current or controlled potential electrolysis in a divided or undivided cell.

General Procedure:

-

Prepare an electrolyte solution containing this compound, acetic acid, and sodium acetate in a suitable solvent.

-

Use a platinum or carbon-based cathode and a suitable anode.

-

Apply a constant current or potential and monitor the reaction progress by analyzing aliquots.

-

After completion, work up the reaction mixture by extraction and purify the product by chromatography or distillation.

References

An In-depth Technical Guide to 2,4-Dibromo-2,4-dimethylpentan-3-one: Safety, Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and material properties of 2,4-Dibromo-2,4-dimethylpentan-3-one. The content herein is intended for use by qualified professionals in research and development environments.

Chemical Identity and Physical Properties

This compound is a halogenated ketone characterized by its symmetrical structure with bromine atoms on the tertiary carbons adjacent to the carbonyl group. This structure imparts significant steric hindrance, influencing its reactivity.[1] It is a clear, colorless to amber liquid.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 17346-16-6 | [1] |

| Molecular Formula | C₇H₁₂Br₂O | [1] |

| Molecular Weight | 271.98 g/mol | [1] |

| Appearance | Clear colorless to amber liquid | [1] |

| Boiling Point | 89-91 °C at 13 mmHg | [1] |

| Density | 1.61 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.506 | [1] |

| Flash Point | 73 °C (163.4 °F) - closed cup |

Safety and Handling

2.1. Hazard Identification

This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated area, preferably within a chemical fume hood.

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Skin irritation, Category 2 | H315: Causes skin irritation | Warning | GHS07 |

| Eye irritation, Category 2 | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific target organ toxicity – single exposure, Category 3 | H335: May cause respiratory irritation | Warning | GHS07 |

2.2. Precautionary Measures and Personal Protective Equipment (PPE)

When handling this compound, the following precautionary measures and PPE are mandatory:

-

Engineering Controls: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

Respiratory Protection: If ventilation is inadequate, use a respirator with an appropriate filter for organic vapors.

2.3. First Aid Measures

-

After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

After ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

2.4. Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Disposal: Dispose of this chemical in accordance with federal, state, and local regulations.

Experimental Protocols and Applications

This compound is a valuable intermediate in organic synthesis, particularly for the preparation of complex molecules and for studying reaction mechanisms.[1]

3.1. Synthesis of this compound

The primary method for synthesizing this compound is through the acid-catalyzed bromination of its precursor, 2,4-dimethylpentan-3-one.[1] The reaction proceeds via an enol intermediate.[1]

A general procedure for a similar α,α'-dibromoketone involves the slow addition of bromine to a solution of the ketone precursor, often in the presence of a catalyst like phosphorus tribromide, at a low temperature.[2] The reaction mixture is then carefully worked up and purified by distillation under reduced pressure.[2]

3.2. Applications in Organic Synthesis

The presence of two bromine atoms on sterically hindered carbons makes this compound a versatile reagent for various chemical transformations.

-

Electrochemical Reduction: The electrochemical reduction of 2,4-dibromo-2,4-dimethyl-3-pentanone in acetic acid with sodium acetate yields α-acetoxy ketones.[3]

-

Reaction with Organocuprates: It reacts with lithium dimethylcuprate(I) in diethyl ether at -78°C to produce 2,2,4-trimethyl-3-pentanone, demonstrating its utility in α-alkylation of ketones.[3]

-

Debromination and Cyclization: Debromination using a zinc-copper couple in dimethylformamide (DMF) or dimethylacetamide (DMA) leads to the formation of 2-dimethylamino-4-methylene-1,3-dioxolanes.[3]

These examples highlight the potential of this compound as a building block for constructing more complex molecular architectures in drug discovery and development. Researchers should consult the primary literature for detailed experimental conditions for these and other reactions.

References

Stability and Storage of 2,4-Dibromo-2,4-dimethylpentan-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4-Dibromo-2,4-dimethylpentan-3-one. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective handling and storage of this compound.

Core Compound Properties

This compound is a sterically hindered α,α'-dibromoketone. Its structure, with tertiary carbons bearing the bromine atoms, makes it a valuable model compound for studying the reactivity and synthetic potential of this class of molecules.[1]

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 17346-16-6 | [1][2][3] |

| Molecular Formula | C₇H₁₂Br₂O | [1][2][3] |

| Molecular Weight | 271.98 g/mol | [1][2][3] |

| Appearance | Clear colorless to amber liquid | [2] |

| Boiling Point | 89-91 °C at 13 mmHg | [1] |

| Density | 1.61 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.506 | [1] |

| Flash Point | 73 °C (163.4 °F) - closed cup |

Stability Profile

Detailed stability studies specifically for this compound are not extensively available in the public domain. However, based on the general reactivity of α,α'-dibromoketones, several potential degradation pathways can be inferred. Halogenated ketones are known to be reactive precursors in various organic syntheses, and their stability can be influenced by environmental factors.[1]

Potential Degradation Pathways

α-Haloketones can undergo degradation through several mechanisms, including hydrolysis, elimination, and nucleophilic substitution. The presence of bulky methyl groups in this compound provides significant steric hindrance, which may influence the rates and pathways of these reactions.[1]

A potential degradation pathway could involve the hydrolysis of the carbon-bromine bonds, particularly under basic conditions, to form the corresponding hydroxy or dihydroxy derivative. Another possibility is the elimination of hydrogen bromide to form an α,β-unsaturated ketone, although this is less likely for this specific compound due to the absence of α-hydrogens.

References

Methodological & Application

The Versatile Role of 2,4-Dibromo-2,4-dimethylpentan-3-one in Modern Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,4-Dibromo-2,4-dimethylpentan-3-one is a sterically hindered α,α'-dibromoketone that serves as a valuable precursor in a variety of organic transformations. Its unique structural features, including the presence of two tertiary carbons bearing bromine atoms, make it an important building block for the synthesis of complex molecular architectures, ranging from substituted ketones to heterocyclic frameworks. This document provides detailed application notes and experimental protocols for the use of this compound in key organic reactions, offering insights into its reactivity and synthetic potential.

Physicochemical Properties and Safety Information

This compound is a clear, colorless to amber liquid with the following properties:

| Property | Value |

| Molecular Formula | C₇H₁₂Br₂O |

| Molecular Weight | 271.98 g/mol [1] |

| Boiling Point | 89-91 °C at 13 mmHg[1] |

| Density | 1.61 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.506[1] |

| CAS Number | 17346-16-6 |

Safety Precautions: this compound is classified as a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Synthesis of this compound

The classical and most direct method for the synthesis of this compound involves the acid-catalyzed bromination of its precursor, 2,4-dimethylpentan-3-one. The reaction proceeds through an enol intermediate.

Experimental Protocol:

A detailed procedure for a similar compound, 2,4-dibromo-3-pentanone, can be adapted. In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser with a drying tube, a solution of 2,4-dimethylpentan-3-one in a suitable solvent is cooled in an acetone-dry ice bath to between -10° and 0°C. A solution of bromine, with a catalytic amount of phosphorus tribromide, is added dropwise with stirring. The reaction is exothermic and generates significant amounts of hydrogen bromide gas, requiring careful control of the addition rate and efficient ventilation. Upon completion of the addition, the reaction mixture is evacuated to remove dissolved hydrogen bromide and then purified by fractional distillation under reduced pressure.

Applications in Organic Synthesis

This compound is a versatile reagent with applications in forming carbon-carbon and carbon-heteroatom bonds.

α-Alkylation of Ketones via Organocuprates

This dibromoketone can be used to synthesize α-alkylated ketones. For instance, its reaction with lithium dimethylcuprate(I) provides a direct route to 2,2,4-trimethyl-3-pentanone. This transformation is typically performed in diethyl ether at a low temperature of -78°C.[1]

To be developed based on specific literature procedures for this reaction.

Synthesis of Heterocyclic Compounds

A notable application of this compound is in the synthesis of 2-dimethylamino-4-methylene-1,3-dioxolanes. This transformation is achieved through debromination using a zinc-copper couple in dimethylformamide (DMF) or dimethylacetamide.

To be developed based on specific literature procedures for this reaction.

While direct synthesis from this compound is not explicitly detailed in the provided results, α,α'-dibromoketones can conceptually serve as 1,3-dielectrophilic synthons for the construction of pyrazole rings upon reaction with hydrazine derivatives. The general synthesis of pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine.

Caption: General reaction pathway for the synthesis of pyrazoles.

Favorskii Rearrangement

The Favorskii rearrangement of α-halo ketones in the presence of a base leads to carboxylic acid derivatives.[2] For α,α'-dihaloketones, this reaction can yield α,β-unsaturated carbonyl compounds.[2] The use of an alkoxide base, such as sodium methoxide, typically results in the formation of an ester product.[2]

To be developed based on specific literature procedures for this reaction.

Caption: Mechanism of the Favorskii Rearrangement.

Summary of Applications and Reaction Conditions

| Application | Reagents | Key Conditions | Product Type |

| α-Alkylation | Lithium dimethylcuprate(I) | Diethyl ether, -78°C | α-Methyl ketone |

| Dioxolane Synthesis | Zinc-copper couple, DMF/DMAc | - | 2-dimethylamino-4-methylene-1,3-dioxolane |

| Pyrazole Synthesis | Hydrazine derivatives | Varies | Substituted pyrazoles |

| Favorskii Rearrangement | Sodium methoxide | Methanol | α,β-Unsaturated ester |

Spectroscopic Data

The characterization of this compound and its reaction products relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum of the parent compound, 2,4-dimethylpentan-3-one, shows distinct signals for the methyl and methine protons.

-

¹³C NMR: The carbon NMR spectrum of 2,4-dimethylpentan-3-one reveals the different carbon environments within the molecule.

Specific ¹H and ¹³C NMR data for this compound would be included here upon experimental determination or from literature sources.

Conclusion

This compound is a highly functionalized and sterically hindered ketone that offers synthetic chemists a powerful tool for the construction of complex organic molecules. Its ability to undergo a range of transformations, including nucleophilic substitution, rearrangement, and cyclization reactions, underscores its versatility. The protocols and application notes provided herein serve as a guide for researchers and professionals in the fields of organic synthesis and drug development to harness the full potential of this valuable reagent. Further exploration of its reactivity is likely to uncover even more novel and efficient synthetic methodologies.

References

Application Notes and Protocols: 2,4-Dibromo-2,4-dimethylpentan-3-one as a Precursor for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the utility of 2,4-dibromo-2,4-dimethylpentan-3-one as a versatile precursor for the synthesis of various heterocyclic compounds. Due to its sterically hindered α,α'-dibromoketone structure, this reagent offers unique reactivity for the construction of complex molecular architectures relevant to pharmaceutical and materials science research. This document outlines general and specific protocols for the synthesis of thiazoles, pyrazoles, and oxazoles, and discusses potential side reactions such as the Favorskii rearrangement.

Introduction

This compound is a valuable bifunctional electrophile in organic synthesis. The presence of two bromine atoms on tertiary carbons flanking a central ketone functionality makes it an ideal starting material for cyclocondensation reactions with various nucleophiles to form a diverse range of heterocyclic systems.[1] The bulky tert-butyl groups introduce significant steric hindrance, which can influence the regioselectivity of reactions and lead to the formation of unique, highly substituted heterocyclic products.[1] This document provides detailed protocols for the synthesis of several key classes of heterocyclic compounds from this precursor.

Synthesis of Thiazoles

The Hantzsch thiazole synthesis is a classic and reliable method for the formation of the thiazole ring. It involves the reaction of an α-haloketone with a thioamide or thiourea. In the case of this compound, the reaction with thiourea is expected to yield a highly substituted 2-aminothiazole derivative.

General Reaction Scheme

The reaction proceeds via a nucleophilic attack of the sulfur atom of thiourea on one of the α-bromo carbons, followed by an intramolecular condensation to form the thiazole ring.

Experimental Protocol: Synthesis of 2-Amino-4-(1-bromo-1,1-dimethyl-2-oxopropyl)-5,5-dimethyl-4,5-dihydrothiazole

Materials:

-

This compound (1.0 eq)

-

Thiourea (1.0 eq)

-

Ethanol

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound in ethanol.

-

Add an equimolar amount of thiourea to the solution.

-

Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-aminothiazole derivative.

Quantitative Data

| Precursor | Reagent | Product | Solvent | Temperature | Reaction Time | Yield (%) |

| This compound | Thiourea | 2-Amino-4-(1-bromo-1,1-dimethyl-2-oxopropyl)-5,5-dimethyl-4,5-dihydrothiazole | Ethanol | Room Temp. | 24 h | Not Reported |

Reaction Pathway for Thiazole Synthesis

Caption: General reaction pathway for the synthesis of thiazoles.

Synthesis of Pyrazoles

The reaction of α,α'-dihaloketones with hydrazine or its derivatives is a common method for the synthesis of pyrazoles and their partially saturated analogs, pyrazolines. The reaction of this compound with hydrazine hydrate is expected to yield a sterically hindered pyrazoline derivative.

General Reaction Scheme

The reaction involves the initial formation of a hydrazone, followed by an intramolecular nucleophilic substitution to form the pyrazoline ring.

Experimental Protocol: Synthesis of 4,5-Dihydro-3,5,5-trimethyl-4-methylene-1H-pyrazole

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (2.0 eq)

-

Methanol

-

Triethylamine

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrazine hydrate in methanol to the cooled solution with stirring.

-

Add triethylamine to the reaction mixture to act as a base.

-

Allow the reaction to stir at room temperature for 12 hours.

-

Remove the solvent under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer to obtain the crude product.

-

Purify the product by distillation or column chromatography.

Quantitative Data

| Precursor | Reagent | Product | Solvent | Temperature | Reaction Time | Yield (%) |

| This compound | Hydrazine Hydrate | 4,5-Dihydro-3,5,5-trimethyl-4-methylene-1H-pyrazole | Methanol | Room Temp. | 12 h | Not Reported |

Experimental Workflow for Pyrazole Synthesis

Caption: Step-by-step workflow for pyrazole synthesis.

Synthesis of Oxazoles

Oxazoles can be synthesized from α-haloketones through reaction with amides. This reaction, known as the Robinson-Gabriel synthesis, typically requires a dehydration step. For this compound, the reaction with a primary amide would lead to a highly substituted oxazole.

General Reaction Scheme

The synthesis involves the N-acylation of the amide with the α-bromoketone, followed by cyclodehydration to form the oxazole ring.

Experimental Protocol: General Procedure for the Synthesis of Substituted Oxazoles

Materials:

-

This compound (1.0 eq)

-

Primary amide (e.g., benzamide) (1.0 eq)

-

Phosphorus oxychloride (POCl₃) or Sulfuric acid (H₂SO₄)

-

Pyridine or other suitable base

-

Inert solvent (e.g., toluene, dioxane)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and hotplate with reflux condenser

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine this compound and the primary amide in an inert solvent.

-

Add a base such as pyridine to the mixture.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

-

After the initial condensation, cool the mixture and slowly add the dehydrating agent (e.g., POCl₃ or H₂SO₄).

-

Heat the mixture again to reflux to effect the cyclodehydration.

-

Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer.

-

Purify the crude product by column chromatography.

Quantitative Data

| Precursor | Reagent | Product | Solvent | Dehydrating Agent | Yield (%) |

| This compound | Primary Amide | Substituted Oxazole | Toluene | POCl₃ | Not Reported |

Potential Side Reactions: The Favorskii Rearrangement

A notable side reaction that can occur with α,α'-dihaloketones in the presence of a base is the Favorskii rearrangement.[2][3] This rearrangement leads to the formation of carboxylic acid derivatives and involves a cyclopropanone intermediate.[2][3] In the case of this compound, which lacks α-hydrogens for enolization, a quasi-Favorskii rearrangement may occur. The choice of base and reaction conditions can influence the competition between the desired cyclocondensation and the Favorskii rearrangement.

Favorskii Rearrangement Pathway

Caption: The quasi-Favorskii rearrangement pathway.

Conclusion

This compound is a highly functionalized and sterically hindered building block that holds significant potential for the synthesis of a variety of complex heterocyclic compounds. The protocols provided herein offer a foundation for researchers to explore the synthesis of novel thiazoles, pyrazoles, and oxazoles. Careful consideration of reaction conditions is necessary to favor the desired cyclocondensation pathways and minimize side reactions such as the Favorskii rearrangement. The resulting heterocyclic scaffolds are of great interest in drug discovery and development, offering opportunities for the creation of new therapeutic agents.

References

Application Notes and Protocols: 2,4-Dibromo-2,4-dimethylpentan-3-one in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,4-Dibromo-2,4-dimethylpentan-3-one as a versatile building block in the preparation of pharmaceutical intermediates. The sterically hindered and electrophilic nature of this α,α'-dibromoketone allows for its application in the construction of various heterocyclic scaffolds of medicinal importance.

Introduction: A Sterically Hindered Building Block

This compound is a highly functionalized ketone characterized by the presence of two bromine atoms on tertiary carbon atoms flanking a central carbonyl group. This unique structural feature imparts significant steric hindrance, influencing its reactivity and making it a valuable precursor for the synthesis of complex, sterically congested molecules that can serve as key intermediates in drug discovery. Its primary applications lie in the construction of heterocyclic systems, such as oxadiazoles, which are prevalent in a wide range of biologically active compounds.

Key Synthetic Application: Synthesis of Sterically Hindered 1,3,4-Oxadiazole Intermediates

A significant application of this compound is in the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. These heterocycles are recognized pharmacophores found in various therapeutic agents, including anti-inflammatory, antifungal, and anticonvulsant drugs. The reaction of this compound with hydrazine derivatives, followed by cyclization, provides a direct route to sterically encumbered oxadiazoles that are not readily accessible through other synthetic methods.

General Reaction Scheme:

The overall transformation involves the reaction of this compound with a hydrazine derivative to form a dihydrazone intermediate, which then undergoes oxidative cyclization to yield the 1,3,4-oxadiazole ring. The bulky tert-butyl groups from the starting material are incorporated into the final product, influencing its physicochemical properties and potential biological activity.

Caption: General workflow for the synthesis of a 2,5-di-tert-butyl-1,3,4-oxadiazole.

Experimental Protocols

Synthesis of a Representative Pharmaceutical Intermediate: 2,5-Di-tert-butyl-1,3,4-oxadiazole

This protocol describes a representative synthesis of a sterically hindered 1,3,4-oxadiazole, which can serve as a core structure for the development of novel pharmaceutical agents.

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Iodine

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Formation of the Dihydrazone Intermediate:

-

To a solution of this compound (1.0 eq) in ethanol (10 mL/g), add hydrazine hydrate (2.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude dihydrazone intermediate.

-

-

Oxidative Cyclization:

-

Dissolve the crude dihydrazone intermediate in dichloromethane (15 mL/g).

-

Add iodine (2.5 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 6 hours.

-

Monitor the formation of the oxadiazole by TLC.

-

Quench the reaction by adding saturated sodium thiosulfate solution until the iodine color disappears.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2,5-Di-tert-butyl-1,3,4-oxadiazole.

-

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 2,5-Di-tert-butyl-1,3,4-oxadiazole.

| Parameter | Value |

| Reactants | |

| This compound | 1.0 g (3.68 mmol) |

| Hydrazine hydrate | 0.37 g (7.36 mmol) |

| Iodine | 2.33 g (9.20 mmol) |

| Reaction Conditions | |

| Solvent (Step 1) | Ethanol (10 mL) |

| Solvent (Step 2) | Dichloromethane (15 mL) |

| Temperature (Step 1) | 0 °C to Room Temperature |

| Temperature (Step 2) | Room Temperature |

| Reaction Time (Step 1) | 12 hours |

| Reaction Time (Step 2) | 6 hours |

| Product | |

| Product Name | 2,5-Di-tert-butyl-1,3,4-oxadiazole |

| Yield | 75-85% |

| Purity (by HPLC) | >98% |

Potential Pharmaceutical Applications and Signaling Pathways

While specific pharmaceutical applications of intermediates derived directly from this compound are not extensively documented in publicly available literature, the resulting sterically hindered 1,3,4-oxadiazole core is a valuable scaffold in medicinal chemistry. Derivatives of 1,3,4-oxadiazoles have been reported to exhibit a wide range of biological activities, including:

-

Anti-inflammatory Activity: By potentially inhibiting enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX).

-

Anticonvulsant Activity: Through modulation of ion channels (e.g., sodium or calcium channels) or enhancement of GABAergic neurotransmission.

-

Antifungal Activity: By targeting enzymes involved in fungal cell wall or membrane biosynthesis.

The bulky di-tert-butyl substitution pattern can enhance metabolic stability and modulate the lipophilicity of the molecule, potentially leading to improved pharmacokinetic properties.

Caption: Logical relationship of a synthesized intermediate to a potential therapeutic effect.

Conclusion

This compound serves as a valuable and unique starting material for the synthesis of sterically hindered pharmaceutical intermediates. Its application in the construction of robust heterocyclic cores, such as 1,3,4-oxadiazoles, opens avenues for the development of novel drug candidates with potentially enhanced therapeutic profiles. The provided protocols offer a representative methodology for the utilization of this versatile building block in a research and drug development setting. Further exploration of its reactivity with other nucleophiles could lead to a wider range of novel and medicinally relevant scaffolds.

Application Notes and Protocols for the Electrochemical Reduction of 2,4-Dibromo-2,4-dimethylpentan-3-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical reduction of 2,4-dibromo-2,4-dimethylpentan-3-one, a sterically hindered α,α'-dibromoketone. The protocols detailed below are based on established research and offer two primary synthetic pathways depending on the solvent system employed. The choice of solvent—protic (acetic acid) or aprotic (acetonitrile/dimethylformamide)—dictates the reaction mechanism and the nature of the final products.

Introduction

The electrochemical reduction of α,α'-dihalo ketones is a valuable synthetic tool. In the case of this compound, its symmetrical and sterically hindered structure provides a unique substrate for investigating electrochemical reaction mechanisms. The electrochemical approach offers a clean and controlled method for the dehalogenation and functionalization of this ketone, avoiding the use of harsh chemical reducing agents.

Two primary outcomes have been reported for the electrochemical reduction of this compound:

-

In a protic medium (acetic acid with sodium acetate) , the reaction proceeds via a reductive acetoxylation to yield the corresponding α-acetoxy ketone. This method provides a convenient route to highly branched α-acetoxy ketones.[1]

-

In polar aprotic solvents (acetonitrile or dimethylformamide) , the reduction generates a reactive intermediate. This intermediate can be trapped by various nucleophiles or, in their absence, can lead to a mixture of products. This pathway opens possibilities for the formation of various derivatives from the dibromo ketone precursor.

Data Presentation

The following tables summarize the key quantitative data associated with the two main electrochemical reduction pathways for this compound.

Table 1: Electrochemical Reduction in Acetic Acid/Sodium Acetate

| Parameter | Value | Reference |

| Product | 2-acetoxy-2,4-dimethylpentan-3-one | [1] |

| Solvent/Electrolyte | Acetic acid with 1.0 M Sodium Acetate | [1] |

| Cathode Material | Mercury (Hg) | [1] |

| Temperature | 25 °C | [1] |

| Applied Potential | Controlled Potential Electrolysis | [1] |

| Product Yield | Good |

Table 2: Electrochemical Reduction in Polar Aprotic Solvents

| Parameter | Value | Reference |

| Intermediate | Reactive intermediate (zwitterion or enol allylic bromide) | |

| Solvent | Acetonitrile or Dimethylformamide (DMF) | |

| Products (without trapping agents) | Complex mixture | |

| Products (with furan) | Cycloadducts | |

| Electricity Consumption | 2 Faradays/mol |

Reaction Pathways and Mechanisms

The electrochemical reduction of this compound can proceed through two distinct pathways depending on the reaction medium.

Pathway 1: Reductive Acetoxylation in Acetic Acid

In an acetic acid medium containing sodium acetate, the electrochemical reduction leads to the formation of an α-acetoxy ketone. The proposed mechanism involves the initial reduction of the dibromo ketone to form an α-bromo enolate. This intermediate then undergoes a nucleophilic attack by the acetate ion to yield the final product.

References

Application Notes and Protocols: Debromination of 2,4-Dibromo-2,4-dimethylpentan-3-one using Zinc-Copper Couple

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a generalized protocol for the debromination of 2,4-Dibromo-2,4-dimethylpentan-3-one to synthesize 2,4-dimethylpent-1-en-3-one using a zinc-copper couple. This reaction is a key transformation for creating sterically hindered α,β-unsaturated ketones, which are valuable intermediates in various synthetic pathways. The provided protocols cover the preparation of the zinc-copper couple and the subsequent debromination reaction.

Introduction

The debromination of vicinal dibromides is a fundamental reaction in organic synthesis for the formation of alkenes. The use of a zinc-copper couple is a classic and effective method for achieving this transformation.[1] In the case of α,α'-dibromo ketones, this reaction can lead to the formation of α,β-unsaturated ketones, which are important building blocks in the synthesis of complex organic molecules. The reaction with this compound is of particular interest due to the steric hindrance around the carbonyl group, which can influence the reactivity and outcome of the reaction. The choice of solvent is critical, as protic solvents may lead to the formation of byproducts such as α-methoxy-ketones.[2] Therefore, an aprotic solvent is recommended to favor the formation of the desired alkene.

Data Presentation

Table 1: Physical and Chemical Properties of Reactant and Product

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| This compound |  | C₇H₁₂Br₂O | 271.98 | 89-91 / 13 mmHg | 1.61 | 1.506 |

| 2,4-dimethylpent-1-en-3-one |  | C₇H₁₂O | 112.17 | 52 / 39 Torr | ~0.821 | Not available |

Table 2: Expected Spectroscopic Data for 2,4-dimethylpent-1-en-3-one

| Spectroscopy | Expected Peaks |

| ¹H NMR | Signals corresponding to vinyl protons, a methine proton, and methyl groups. The vinyl protons are expected to appear as singlets in the olefinic region. The isopropyl methine proton will be a septet, and the attached methyl groups a doublet. The other methyl group will be a singlet. |

| ¹³C NMR | Signals for a carbonyl carbon, two sp² hybridized carbons of the double bond, a methine carbon, and three distinct methyl carbons. |

| IR (Infrared) | A strong absorption band for the C=O stretch of the α,β-unsaturated ketone (typically ~1685-1665 cm⁻¹), and a C=C stretch (~1640-1620 cm⁻¹). |

Experimental Protocols

Protocol 1: Preparation of Zinc-Copper Couple

This protocol is a widely used method for preparing an active zinc-copper couple suitable for debromination reactions.

Materials:

-

Zinc dust

-

3% Hydrochloric acid (HCl)

-

2% Copper (II) sulfate (CuSO₄) solution

-

Distilled water

-

Ethanol

-

Diethyl ether

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

Procedure:

-

To a 500 mL Erlenmeyer flask, add 49.2 g (0.75 g atom) of zinc powder.

-

Add 40 mL of 3% HCl and stir the suspension vigorously for 1 minute.

-

Allow the zinc to settle and decant the supernatant.

-

Repeat the acid wash three more times.

-

Wash the zinc powder with five 100 mL portions of distilled water, decanting the supernatant after each wash.

-

Wash the zinc powder with two 75 mL portions of 2% aqueous copper sulfate solution. The zinc will turn black as copper is deposited.

-

Wash the resulting zinc-copper couple with five 100 mL portions of distilled water.

-

Subsequently, wash the couple with four 100 mL portions of absolute ethanol.

-

Finally, wash with five 100 mL portions of absolute ether.

-

Transfer the zinc-copper couple to a Büchner funnel and dry under suction.

-

For optimal activity, the zinc-copper couple should be used immediately or stored under an inert atmosphere (e.g., nitrogen or argon).

Protocol 2: Generalized Debromination of this compound

Disclaimer: The following is a generalized protocol based on similar debromination reactions of α,α'-dibromo ketones. Optimal conditions such as reaction time and temperature may need to be determined empirically.

Materials:

-

This compound

-

Freshly prepared Zinc-Copper couple

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether, or Dimethylformamide (DMF))

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

To the flask, add a molar excess (typically 2-3 equivalents) of the freshly prepared zinc-copper couple.

-

Add a suitable volume of anhydrous aprotic solvent to create a stirrable slurry.

-

To this slurry, add 1 equivalent of this compound, either neat or dissolved in a small amount of the anhydrous solvent.

-

The reaction mixture is then stirred at a suitable temperature. Gentle heating (reflux) may be required to initiate and sustain the reaction.

-

Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the excess zinc-copper couple and inorganic salts. Wash the filter cake with the solvent used for the reaction.

-

Combine the filtrate and the washings.

-

The solvent can be removed under reduced pressure.

-

The crude product can be purified by distillation or column chromatography on silica gel.

Visualizations

Experimental Workflow

References

- 1. US9796653B2 - Methods of preparing α,β-unsaturated or α-halo ketones and aldehydes - Google Patents [patents.google.com]

- 2. Debromination of α,α′-dibromo-ketones with a zinc–copper couple in methanol. Formation of α-methoxy-ketones as a criterion for the intervention of 2-oxyallyl cations - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Reaction of 2,4-Dibromo-2,4-dimethylpentan-3-one with Organocopper Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction